2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride

Vue d'ensemble

Description

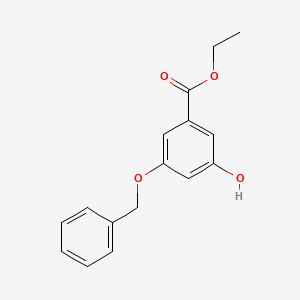

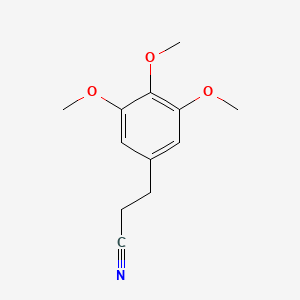

“2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 49704-72-5 . It has a molecular weight of 203.07 . The compound is typically in the form of a powder .

Molecular Structure Analysis

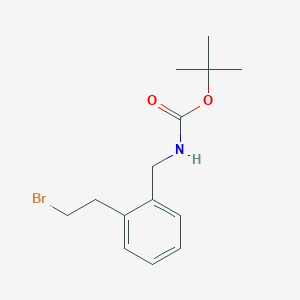

The InChI code for “this compound” is 1S/C8H7ClN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a powder . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique

Hydrophilic Interaction Chromatography

Hydrophilic interaction chromatography (HILIC) is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique, characterized by normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents (usually acetonitrile), can be pertinent for analyzing compounds like 2-Amino-2-(3-chlorophenyl)acetonitrile hydrochloride due to its polar nature. HILIC is particularly advantageous for mass spectrometry due to the enhancement of ionization in highly organic mobile phases compared to those used in reversed-phase chromatography for polar or ionic compounds. Various columns can be used in HILIC mode for peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds, offering a complementary separation selectivity to reversed-phase and other modes, making it attractive for two-dimensional applications (Jandera, 2011).

Organic Solvent Composition on pH and pKa

The composition of organic solvents in buffered high-performance liquid chromatography (HPLC) mobile phases, such as acetonitrile or methanol, influences the pH and pKa of analytes. Understanding how these parameters vary can help predict the degree of ionization and, therefore, the chromatographic retention of compounds like this compound. A review on this topic presents models to accurately predict the pH of mobile phases and estimate the pKa values of analytes in acetonitrile-water and methanol-water from their aqueous pKa, which is crucial for optimizing separation processes (Subirats, Rosés, & Bosch, 2007).

Degradation of Chlorinated Phenols

Given the structural similarity to chlorophenols, insights into the degradation of these compounds can be relevant. Zero valent iron (ZVI) and bimetallic systems offer efficient pathways for dechlorinating chlorophenols, which could suggest potential degradation pathways or environmental fate considerations for this compound. The review highlights the mechanisms, such as dechlorination, sorption, and co-precipitation, and the role of iron oxides formed on ZVI surfaces in these processes (Gunawardana, Singhal, & Swedlund, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYABMSRUGXBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49704-72-5 | |

| Record name | Benzeneacetonitrile, α-amino-3-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49704-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4,N4,N4',N4'-tetrapropyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B3268730.png)

![2-[(2-Carbamoylphenyl)amino]acetic acid](/img/structure/B3268785.png)